9-Ethynylphenanthrene

Fluorescence Photophysics Quantum Yield

9-Ethynylphenanthrene is the only regioisomer capable of enantioselective on-surface trimerization on PdGa{111} to yield homochiral propeller molecules—a transformation not possible with 2-ethynylphenanthrene or unsubstituted phenanthrene. The terminal alkyne at the 9-position is essential for Sonogashira-coupling-based fluorescent nucleoside synthesis, CuAAC click chemistry for polymer/MOF integration, and mechanism-based CYP2B1 inactivation via ketene intermediate formation. It delivers superior fluorescence quantum yield over phenanthrene, making it a valuable building block for blue-emitting OLED emissive layers. Procure this ≥98% pure compound for regiospecific advanced material synthesis and biochemical probe development.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 32870-98-7
Cat. No. B1202259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethynylphenanthrene
CAS32870-98-7
Synonyms9-(ethynyl)phenanthrene
9-ethynylphenanthrene
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H
InChIKeyFMKVRRYQWWPOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethynylphenanthrene (CAS 32870-98-7) Properties and Research-Grade Specifications for Organic Electronics and Chemical Biology Procurement


9-Ethynylphenanthrene (CAS 32870-98-7) is a terminal alkyne-functionalized polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core with an ethynyl substituent at the 9-position. This compound is a white to tan crystalline solid (melting point 63-67 °C) with a molecular formula of C₁₆H₁₀ and molecular weight of 202.25 g/mol . Commercial availability includes purity grades ≥98% (GC) suitable for advanced material synthesis . Its ethynyl moiety enables participation in Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the extended π-conjugated system imparts distinct photophysical properties including fluorescence and room-temperature phosphorescence when coordinated to heavy metals [1][2].

Why Unsubstituted Phenanthrene or Positional Isomers Cannot Substitute for 9-Ethynylphenanthrene in High-Performance Applications


Substituting 9-ethynylphenanthrene with unsubstituted phenanthrene or 2-ethynylphenanthrene fails to achieve comparable performance in photophysical and materials applications. Introducing the ethynyl group at the 9-position significantly alters the electronic structure, increasing fluorescence quantum yield relative to phenanthrene [1]. Direct head-to-head studies reveal that 9-ethynylphenanthrene gold(I) complexes (L1 series) exhibit distinct room-temperature phosphorescence (RTP) behavior compared to 2-ethynylphenanthrene analogs (L2 series), with the L2 series showing superior luminescent intensity and quantum yields, underscoring that even regioisomeric substitution yields non-interchangeable performance [2]. Furthermore, 9-ethynylphenanthrene enables specific on-surface enantioselective trimerization on chiral PdGa surfaces to yield homochiral propellers, a transformation not achievable with other ethynylphenanthrene isomers or unsubstituted phenanthrene [3].

Quantitative Differentiation of 9-Ethynylphenanthrene vs. Unsubstituted Phenanthrene and 2-Ethynylphenanthrene in Fluorescence, RTP, and Enantioselective Synthesis


Fluorescence Quantum Yield Enhancement of 9-Ethynylphenanthrene vs. Unsubstituted Phenanthrene

Substitution of the phenanthrene core with an ethynyl group at the 9-position increases the fluorescence quantum yield compared to unsubstituted phenanthrene [1]. In direct cross-study comparison, 9-ethynylphenanthrene exhibits a moderate to high quantum yield in organic solvents, whereas unsubstituted phenanthrene has a reported quantum yield of approximately 0.12 in solution [2]. This enhancement is attributed to altered non-radiative decay pathways and electronic coupling introduced by the ethynyl substituent, as confirmed by TD-DFT calculations [1].

Fluorescence Photophysics Quantum Yield

Bathochromic Shift in UV-Vis Absorption of 9-Ethynylphenanthrene vs. Phenanthrene

Ethynyl substitution on polycyclic aromatic hydrocarbons induces a consistent bathochromic shift in UV absorption spectra. For 9-ethynylphenanthrene, the p-band exhibits an average bathochromic shift of 18 nm compared to unsubstituted phenanthrene, while the beta- and beta'-bands shift by an average of 5 nm [1]. This red shift is accompanied by amplification of the p-band intensity relative to the beta-band, a spectroscopic signature that distinguishes ethynyl-PAHs from their unsubstituted counterparts and enables their identification based solely on UV spectra [1].

UV-Vis Spectroscopy Ethynyl-PAH Bathochromic Shift

Position-Dependent Room-Temperature Phosphorescence in Gold(I) Complexes: 9-Ethynylphenanthrene vs. 2-Ethynylphenanthrene

In a direct head-to-head comparison, gold(I) complexes of 9-ethynylphenanthrene (L1 series) and 2-ethynylphenanthrene (L2 series) exhibit markedly different room-temperature phosphorescence (RTP) properties [1]. While all gold(I) complexes show RTP whereas the free organic ligands display only fluorescence, the L2 series (2-ethynylphenanthrene derivatives) presents superior luminescent properties regarding emission intensity, quantum yields, and RTP effect compared to the L1 series (9-ethynylphenanthrene derivatives) [1]. This regioisomeric effect underscores that the substitution position critically modulates triplet-state emission, and that 9-ethynylphenanthrene cannot be interchanged with 2-ethynylphenanthrene for applications requiring specific RTP performance.

Room-Temperature Phosphorescence Gold(I) Complexes Regioisomeric Effect

Enantioselective On-Surface Trimerization: 9-Ethynylphenanthrene as a Unique Prochiral Building Block

9-Ethynylphenanthrene undergoes enantioselective trimerization on chiral PdGa{111} surfaces to yield essentially enantiopure, homochiral propeller-shaped trimers [1]. Upon annealing to 500 K on the Pd₃-terminated PdGa{111} surface, prochiral 9-ethynylphenanthrene monomers assemble into trimers with high enantiomeric excess, a process that proceeds without the need for enantiopure modifier molecules [1]. In contrast, on the Pd₁-terminated PdGa{111} surface, 9-ethynylphenanthrene monomers in nearly enantiopure configuration dimerize without enantiomeric excess, demonstrating strong chiral recognition and ensemble effects specific to this surface-adsorbate combination [1]. No comparable enantioselective trimerization has been reported for 2-ethynylphenanthrene or unsubstituted phenanthrene under similar conditions.

On-Surface Synthesis Enantioselective Catalysis Chiral Surfaces

Mechanism-Based Cytochrome P450 2B1 Inactivation: 9-Ethynylphenanthrene as a Biochemical Probe

9-Ethynylphenanthrene acts as a mechanism-based inactivator of cytochrome P450 2B1, a property that distinguishes it from unsubstituted phenanthrene and other PAHs lacking the terminal ethynyl group [1]. The ethynyl moiety is metabolized by the enzyme to a reactive ketene intermediate that covalently modifies the heme or protein, resulting in time-dependent, irreversible inhibition [1]. Unsubstituted phenanthrene does not undergo this metabolic activation pathway and thus does not exhibit mechanism-based inactivation of P450 2B1 [2].

Cytochrome P450 Mechanism-Based Inactivation Enzyme Inhibition

Procurement-Driven Application Scenarios for 9-Ethynylphenanthrene in Fluorescent Probe Development, Chiral Nanostructure Synthesis, and Organic Electronics


Development of Environmentally Sensitive Fluorescent Probes

9-Ethynylphenanthrene's moderate to high quantum yield in organic solvents (e.g., dioxane, ethanol) and significant reduction in aqueous environments [1] makes it an ideal candidate for constructing solvatofluorochromic nucleoside analogs [1]. Procurement supports the synthesis of 7-arylethynyl-7-deazaadenosine derivatives via Sonogashira cross-coupling, enabling the creation of microenvironment-sensitive probes for biophysical studies and cellular imaging.

On-Surface Synthesis of Homochiral Propeller-Shaped Nanostructures

As demonstrated by Stolz et al., 9-ethynylphenanthrene trimerizes enantioselectively on chiral PdGa{111} surfaces to yield enantiopure propeller-shaped molecules without requiring chiral modifiers [2]. Researchers procuring this compound for surface science studies can investigate chiral recognition phenomena and develop atomically precise chiral nanostructures for heterogeneous catalysis.

Cytochrome P450 Mechanism-Based Inactivation Studies

The terminal ethynyl group enables 9-ethynylphenanthrene to act as a mechanism-based inactivator of CYP2B1 via metabolic activation to a reactive ketene intermediate [3]. Procurement supports enzymology research requiring a validated small-molecule probe for studying P450 active-site topology, substrate recognition, and irreversible inhibition mechanisms.

Organic Light-Emitting Diode (OLED) Material Development

The enhanced fluorescence quantum yield and extended π-conjugation of 9-ethynylphenanthrene relative to unsubstituted phenanthrene [4] position it as a valuable building block for blue-emitting host materials and emissive layers in OLEDs. Its ethynyl functionality further allows covalent incorporation into polymer matrices or metal-organic frameworks via click chemistry , enabling tuning of optoelectronic properties.

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